REACTION_CXSMILES
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Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.[Na+].[I-:12].[C:13](Cl)(=[O:15])[CH3:14].C([O-])([O-])=O.[Na+].[Na+].OS([O-])=O.[Na+]>CC#N>[I:12][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([C:13](=[O:15])[CH3:14])[CH:9]=[CH:10][C:3]=12 |f:1.2,4.5.6,7.8|
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Name
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|
Quantity
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3.8 g
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Type
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reactant
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Smiles
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ClC1=C2C(=NC=C1)NC=C2
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Name
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|
Quantity
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19.15 g
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Type
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reactant
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Smiles
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[Na+].[I-]
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Name
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|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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CC#N
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Name
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|
Quantity
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5 mL
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Type
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reactant
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Smiles
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C(C)(=O)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring for 15 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
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the mixture was extracted with EtOAc 4 times
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Type
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WASH
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Details
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The combined organic phases were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
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to give a brown residue as the crude compound, which
|
Type
|
CUSTOM
|
Details
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was purified by chromatography through silica gel (220 g, 5 to 15% EtOAc/hexanes
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Reaction Time |
15 min |
Name
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|
Type
|
product
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Smiles
|
IC1=C2C(=NC=C1)N(C=C2)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |